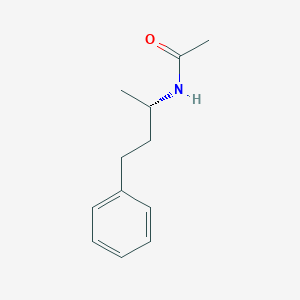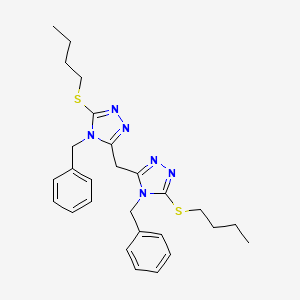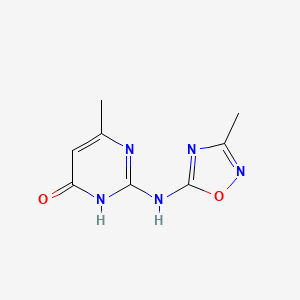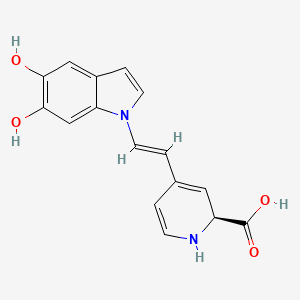![molecular formula C31H21F6O4P B12929119 12-hydroxy-1,10-bis[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12929119.png)
12-hydroxy-1,10-bis[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-hydroxy-1,10-bis[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is a complex organic compound known for its unique structural features and significant applications in various scientific fields. This compound is characterized by the presence of trifluoromethyl groups, which impart distinct chemical properties, making it valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-hydroxy-1,10-bis[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide involves multiple steps, typically starting with the preparation of intermediate compounds that contain trifluoromethyl groups. The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
12-hydroxy-1,10-bis[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the reaction outcome .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted compounds with altered chemical properties .
Scientific Research Applications
12-hydroxy-1,10-bis[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl groups into target molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 12-hydroxy-1,10-bis[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups play a key role in modulating the compound’s reactivity and binding affinity to these targets. The exact pathways and molecular interactions depend on the specific application and the biological or chemical context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylated Phenyl Compounds: These compounds share the trifluoromethyl group but differ in their overall structure and properties.
Phosphocine Derivatives: Compounds with similar phosphocine cores but different substituents.
Uniqueness
12-hydroxy-1,10-bis[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is unique due to its specific combination of trifluoromethyl groups and the indeno-dioxaphosphocine core. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C31H21F6O4P |
|---|---|
Molecular Weight |
602.5 g/mol |
IUPAC Name |
12-hydroxy-1,10-bis[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide |
InChI |
InChI=1S/C31H21F6O4P/c32-30(33,34)21-5-1-3-19(15-21)23-9-7-17-11-13-29-14-12-18-8-10-24(20-4-2-6-22(16-20)31(35,36)37)28(26(18)29)41-42(38,39)40-27(23)25(17)29/h1-10,15-16H,11-14H2,(H,38,39) |
InChI Key |
SJTHQANCAWNLIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC23CCC4=C2C(=C(C=C4)C5=CC(=CC=C5)C(F)(F)F)OP(=O)(OC6=C(C=CC1=C36)C7=CC(=CC=C7)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5H-Thiazolo[3,2-a]pyrimidine, 6,7-dihydro-2-methyl-3-phenyl-](/img/structure/B12929043.png)











![5-(([1,1'-Biphenyl]-4-yloxy)methyl)-1-(3,4-dimethylphenyl)-1H-1,2,4-triazole-3-thiol](/img/structure/B12929086.png)
